molecular formula C18H19N5O3S B2821988 N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide CAS No. 887348-09-6

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide

Cat. No.: B2821988
CAS No.: 887348-09-6
M. Wt: 385.44
InChI Key: MTHVVFUKBUMVSH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • The study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives with substituted benzenesulfonamide groups highlights the potential of such compounds in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic therapy mechanisms [Pişkin, Canpolat, & Öztürk, 2020].

Anti-Cancer Activity

  • Ghani and Alabdali (2022) researched the anti-cancer activity of gold (III) and nickel (II) metal ion complexes derived from a tetrazole-triazole compound. Their study on a breast cancer cell line (MCF-7) indicated that gold(III) complexes exhibited higher cytotoxicity than nickel(II) complexes, suggesting the potential for designing cancer treatment agents [Ghani & Alabdali, 2022].

Molecular and Crystal Structure Studies

  • Askerov et al. (2019) focused on the molecular and crystal structures of tetrazole derivatives, revealing insights into their potential applications in materials science and coordination chemistry. The detailed structural analysis provided foundational knowledge for the development of new materials with specific properties [Askerov et al., 2019].

Catalytic and Chemical Applications

  • Research by Migita et al. (1980) on the palladium-catalyzed nucleophilic substitution of aryl halides by thiolate anions offers insight into chemical synthesis processes. This work may suggest potential applications in chemical synthesis and the development of pharmaceuticals or other chemicals requiring specific sulfide bond formations [Migita et al., 1980].

Antioxidant and Corrosion Inhibition

  • The study on the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole by Bouklah et al. (2006) as a corrosion inhibitor highlights the potential for similar compounds to serve as effective corrosion inhibitors in industrial applications. The high efficiency of these compounds in sulfuric acid media suggests their usefulness in protecting metals from corrosion [Bouklah et al., 2006].

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-12(17(24)19-13-4-8-15(25-2)9-5-13)27-18-20-21-22-23(18)14-6-10-16(26-3)11-7-14/h4-12H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHVVFUKBUMVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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